molecular formula C16H13Cl2N3O2S2 B6101667 2-(2,5-dichlorophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide

2-(2,5-dichlorophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No. B6101667
M. Wt: 414.3 g/mol
InChI Key: UAGSRONGAWVUII-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as DTTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTTB is a member of the thiadiazole family of compounds and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood, but it is believed to involve the formation of a covalent adduct with ROS. This adduct can then be detected using fluorescence microscopy or other imaging techniques. This compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its ability to detect ROS, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2,5-dichlorophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide is its selectivity for ROS detection. This compound has been shown to be more selective than other fluorescent probes and can be used to study ROS in living cells. However, this compound has some limitations for lab experiments, including its potential toxicity and the need for specialized imaging equipment.

Future Directions

There are many potential future directions for the study of 2-(2,5-dichlorophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide. One area of research is the development of new fluorescent probes based on the structure of this compound. These probes could have improved selectivity and sensitivity for ROS detection. Another area of research is the development of new anti-cancer agents based on the structure of this compound. These agents could have improved efficacy and reduced toxicity compared to current chemotherapeutic agents. Overall, the study of this compound has the potential to lead to new insights into the role of ROS in disease and the development of new therapies for cancer and other diseases.

Synthesis Methods

The synthesis of 2-(2,5-dichlorophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide involves the reaction of 2-(2,5-dichlorophenoxy)butyric acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 2-bromo-2-thiophenecarboxylic acid to produce this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

2-(2,5-dichlorophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. This compound has been shown to selectively detect ROS in biological systems and has been used to study oxidative stress in various disease models. This compound has also been studied for its potential as an anti-cancer agent, with promising results in vitro and in vivo.

properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2S2/c1-2-11(23-12-8-9(17)5-6-10(12)18)14(22)19-16-21-20-15(25-16)13-4-3-7-24-13/h3-8,11H,2H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGSRONGAWVUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=CC=CS2)OC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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